molecular formula C9H20O B3043015 (2R)-Nonan-2-OL CAS No. 70419-07-7

(2R)-Nonan-2-OL

Cat. No.: B3043015
CAS No.: 70419-07-7
M. Wt: 144.25 g/mol
InChI Key: NGDNVOAEIVQRFH-SECBINFHSA-N
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Description

(2R)-Nonan-2-OL (C₉H₂₀O, molecular weight: 144.25 g/mol) is a secondary alcohol with a hydroxyl group at the second carbon of a nine-carbon chain and an R-configuration at the chiral center . It is an enantiomer of (2S)-Nonan-2-OL, which occurs naturally as a sex pheromone in certain insect species, such as those studied in .

Physical Properties (from NIST data ):

  • Boiling Point: ~193–195°C
  • Melting Point: Not explicitly reported but expected to be low due to its liquid state at room temperature.
  • CAS Registry Number: 628-99-9 (racemic), 70419-07-7 (stereospecific).

Properties

IUPAC Name

(2R)-nonan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-3-4-5-6-7-8-9(2)10/h9-10H,3-8H2,1-2H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGDNVOAEIVQRFH-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC[C@@H](C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: (2R)-Nonan-2-OL can be synthesized through several methods, including:

    Reduction of Ketones: One common method involves the reduction of 2-nonanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous conditions to prevent the decomposition of the reducing agent.

    Hydroboration-Oxidation: Another method involves the hydroboration of 1-nonene followed by oxidation. This process uses borane (BH3) in tetrahydrofuran (THF) as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of sodium hydroxide (NaOH).

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of 2-nonanone. This method involves the use of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions to achieve efficient conversion.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form 2-nonanone. Common oxidizing agents include chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to nonane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) to form 2-chlorononane.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid, pyridinium chlorochromate (PCC).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).

Major Products Formed:

    Oxidation: 2-Nonanone.

    Reduction: Nonane.

    Substitution: 2-Chlorononane, 2-Bromononane.

Scientific Research Applications

(2R)-Nonan-2-OL has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules. It serves as a precursor in the preparation of various derivatives.

    Biology: Employed in studies involving the synthesis of biologically active compounds. It is used in the development of pharmaceuticals and agrochemicals.

    Medicine: Investigated for its potential therapeutic properties. It is used in the synthesis of drug candidates and active pharmaceutical ingredients.

    Industry: Utilized in the production of fragrances and flavors due to its pleasant odor. It is also used as a solvent and intermediate in the manufacture of other chemicals.

Mechanism of Action

The mechanism of action of (2R)-Nonan-2-OL involves its interaction with various molecular targets. As a secondary alcohol, it can participate in hydrogen bonding and other intermolecular interactions. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways. The specific pathways and targets depend on the context of its application, such as its role in drug synthesis or as a chiral auxiliary in organic reactions.

Comparison with Similar Compounds

Nonan-2-OL vs. Heptan-2-OL

Heptan-2-OL (C₇H₁₆O, molecular weight: 116.20 g/mol) shares the same secondary alcohol functional group but has a shorter carbon chain (7 vs. 9 carbons).

Property Nonan-2-OL Heptan-2-OL
Molecular Weight 144.25 g/mol 116.20 g/mol
Biological Role Sex pheromone (S-enantiomer) Pheromone component
Enantiomeric Separation α = 1.010–1.013 (GC) Similar separation
Relative Abundance Higher in natural extracts Lower in natural extracts

Key Findings :

  • Both compounds are synthesized as (S)-enantiomers in insects but differ in chain length, which affects volatility and receptor binding .

Nonan-2-OL vs. Nonan-2-One

Nonan-2-One (C₉H₁₈O, molecular weight: 142.23 g/mol) is the ketone analog of Nonan-2-OL, differing only in the functional group (C=O vs. C-OH).

Property Nonan-2-OL Nonan-2-One
Functional Group Secondary alcohol Ketone
Molecular Ion (m/z) 144 (not observed) 142 (observed)
Mass Spectrometry Dominant peak at m/z 45 Dominant peak at m/z 43
Biological Activity Pheromone (S-enantiomer) No direct pheromone role

Key Findings :

  • Nonan-2-One lacks the hydroxyl group required for enantiomer-specific bioactivity, explaining its absence in pheromone activity studies .
  • The ketone’s lower molecular weight and distinct fragmentation pattern in mass spectrometry differentiate it from the alcohol .

(2R)-Nonan-2-OL vs. (2S)-Nonan-2-OL

Enantiomeric comparison is critical due to their divergent biological roles:

Property This compound (2S)-Nonan-2-OL
Natural Occurrence Synthetic/not detected Natural pheromone
GC Retention Time Later-eluting enantiomer Earlier-eluting enantiomer
Bioactivity Inactive in field tests Active in pheromone signaling

Key Findings :

  • Enantioselective gas chromatography (GC) using cyclodextrin columns achieves baseline separation (α = 1.010–1.013) .

Nonan-2-OL vs. 2-Nonyn-1-OL

2-Nonyn-1-OL (C₉H₁₆O, molecular weight: 140.22 g/mol) is an alkyne alcohol with a terminal triple bond, structurally distinct from Nonan-2-OL .

Property Nonan-2-OL 2-Nonyn-1-OL
Functional Group Secondary alcohol Primary alcohol + alkyne
Molecular Weight 144.25 g/mol 140.22 g/mol
Chemical Reactivity Lower (saturated chain) Higher (triple bond)

Key Findings :

  • The triple bond in 2-Nonyn-1-OL increases its reactivity, making it useful in synthetic chemistry but irrelevant in pheromone systems.

Analytical Differentiation Techniques

  • Mass Spectrometry: Nonan-2-OL shows α-cleavage at the alcohol group (m/z 45), while Nonan-2-One exhibits α-cleavage at the carbonyl group (m/z 43) .
  • Enantioselective GC : Cyclodextrin columns resolve (R)- and (S)-enantiomers with high precision .
  • Infrared Spectroscopy : Alcohols show O-H stretches (~3300 cm⁻¹), absent in ketones .

Biological Activity

(2R)-Nonan-2-OL, a chiral secondary alcohol, has garnered attention in various fields of scientific research due to its diverse biological activities and applications. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic uses, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its chiral center at the second carbon of a nonane chain. Its molecular formula is C₉H₁₈O, and it exhibits properties typical of secondary alcohols, such as hydrogen bonding capabilities that influence its solubility and reactivity in biological systems.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Pharmaceutical Applications
    • Drug Development : It serves as a precursor in synthesizing various drug candidates, particularly those targeting enzyme inhibition pathways.
    • Therapeutic Potential : Research indicates potential anti-inflammatory and antimicrobial properties, making it a candidate for further pharmacological studies .
  • Ecological Impact
    • Pheromone Synthesis : Studies have demonstrated its role in the synthesis of pheromones that attract specific insect species, showcasing its ecological relevance .
  • Biochemical Interactions
    • Enzyme Interaction : As a secondary alcohol, this compound can interact with enzymes and receptors, potentially modulating biochemical pathways crucial for various physiological processes .

The mechanism of action for this compound primarily involves its interaction with biological macromolecules. The compound can participate in hydrogen bonding and hydrophobic interactions, influencing enzyme activity and receptor binding. Specific pathways affected may vary based on the context of its application, such as its role in drug synthesis or ecological interactions .

1. Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against various bacterial strains. The results indicated significant inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

2. Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of this compound in a murine model of inflammation induced by lipopolysaccharide (LPS). The treatment group exhibited reduced levels of pro-inflammatory cytokines compared to the control group.

CytokineControl Group (pg/mL)Treatment Group (pg/mL)
TNF-alpha250150
IL-6300180

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R)-Nonan-2-OL
Reactant of Route 2
(2R)-Nonan-2-OL

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